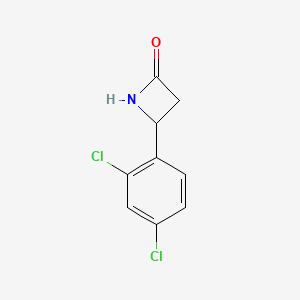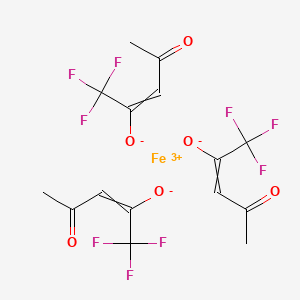methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
N-{[2-(dicyclohexylphosphanyl)phenyl](5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl}-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a chiral aminophosphine ligand. This compound is known for its application in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is a valuable tool in the field of organic chemistry due to its ability to induce chirality in the products of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphine group is introduced to the phenyl ring through a phosphination reaction.
Attachment of the naphthalene moiety: The 5,5,8,8-tetramethyl-6,7-dihydronaphthalene group is attached to the phenyl ring via a Friedel-Crafts alkylation reaction.
Introduction of the sulfinamide group: The N,2-dimethylpropane-2-sulfinamide group is introduced through a sulfinylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes several types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include halogens and nitro groups, with catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is used in various scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of chiral drugs, which are important for their specific interactions with biological targets.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The chirality of the ligand induces chirality in the products, making it a valuable tool in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl: Another chiral phosphine ligand used in asymmetric catalysis.
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide: A stereoisomer of the compound , with similar applications.
Uniqueness
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which provide both steric and electronic effects that enhance its performance as a chiral ligand in asymmetric catalysis. Its ability to induce high levels of enantioselectivity makes it a valuable tool in the synthesis of chiral compounds.
Propriétés
Formule moléculaire |
C38H58NOPS |
|---|---|
Poids moléculaire |
607.9 g/mol |
Nom IUPAC |
N-[(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H58NOPS/c1-36(2,3)42(40)39(8)35(28-23-24-32-33(27-28)38(6,7)26-25-37(32,4)5)31-21-15-16-22-34(31)41(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h15-16,21-24,27,29-30,35H,9-14,17-20,25-26H2,1-8H3 |
Clé InChI |
KJJBMPNUOFUJHV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)




![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)

![3-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12504881.png)
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)


